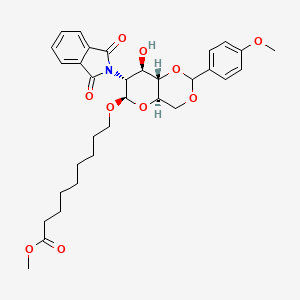

8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside

Description

Introduction and Chemical Identity

Nomenclature and Classification

8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-β-D-glucopyranoside belongs to the class of synthetic carbohydrate derivatives known as protected glycosides. The compound is specifically classified as a beta-D-glucopyranoside, indicating that it contains a glucose unit in its structure with the characteristic beta anomeric configuration. This classification places it within the broader category of glycosides, which are compounds formed from a sugar molecule bonded to a non-sugar moiety.

The nomenclature of this compound reflects its complex structural composition, incorporating several distinct functional groups that serve specific purposes in carbohydrate chemistry. The systematic name describes the presence of an octyl chain terminated with a methoxycarbonyl group, a glucose core with specific substitution patterns, and protective groups strategically positioned to control reactivity. The phthalimido group at the C-2 position serves as an amino-protecting group, while the 4,6-O-(4-methoxybenzylidene) represents a benzylidene acetal protecting group system.

The compound represents a sophisticated example of modern carbohydrate chemistry, where multiple protecting groups are employed simultaneously to achieve selective functionalization and controlled reactivity patterns. This approach allows for precise manipulation of hydroxyl and amino groups during synthetic sequences, enabling the construction of complex oligosaccharides and glycoconjugates. The beta-D-glucopyranoside core provides the fundamental carbohydrate framework, while the various protecting groups modulate both the physical properties and chemical reactivity of the molecule.

Historical Context in Carbohydrate Chemistry

The development of 8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-β-D-glucopyranoside represents the culmination of decades of advancement in carbohydrate protecting group chemistry. The phthalimido group, first recognized as a valuable amino-protecting group in carbohydrate synthesis, has been extensively utilized due to its strong trans-directing nature in glycosylation reactions. This protective strategy enables the straightforward construction of beta-linked N-acetylglucosamine and N-acetylgalactosamine glycosides, which are fundamental structural units in many biologically important carbohydrates.

The incorporation of benzylidene acetal protecting groups traces back to classical carbohydrate chemistry methodologies, where these acetals have served dual purposes as both protecting groups and reactive intermediates. Benzylidene acetals arise from the reaction of 1,2- or 1,3-diols with benzaldehyde or other aromatic aldehydes, providing selective protection of hydroxyl groups while maintaining the potential for further chemical transformations. The preferred method of preparation generally involves treatment of sugar derivatives with benzaldehyde diethyl acetal or para-methoxybenzaldehyde diethyl acetal in refluxing chloroform containing camphorsulfonic acid.

The evolution of protecting group strategies in carbohydrate chemistry has been driven by the need for increasingly sophisticated synthetic targets, particularly in the context of glycobiology research. The development of compounds like 8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-β-D-glucopyranoside reflects the modern approach to carbohydrate synthesis, where multiple orthogonal protecting groups are employed to achieve complete control over reaction selectivity and product distribution. This methodology has enabled researchers to access complex glycoconjugates that were previously difficult or impossible to synthesize using traditional approaches.

Chemical Registration and Identification

CAS Registry Number

Properties

IUPAC Name |

methyl 9-[[(4aR,6R,7R,8R,8aS)-7-(1,3-dioxoisoindol-2-yl)-8-hydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO10/c1-38-21-16-14-20(15-17-21)31-41-19-24-28(43-31)27(35)26(33-29(36)22-11-8-9-12-23(22)30(33)37)32(42-24)40-18-10-6-4-3-5-7-13-25(34)39-2/h8-9,11-12,14-17,24,26-28,31-32,35H,3-7,10,13,18-19H2,1-2H3/t24-,26-,27-,28-,31?,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOYSSBKHUIEBE-HAEYGJSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H]([C@H]([C@@H](O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-β-D-glucopyranoside, with the CAS number 106445-26-5, is a synthetic carbohydrate derivative that has garnered interest for its potential biological activities. This compound features a complex structure that includes a glucopyranoside moiety, which is often associated with various biological functions, including immunological and anti-cancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 597.65 g/mol. Its structure comprises several functional groups that contribute to its biological activity. The presence of methoxy and phthalimido groups enhances its solubility and reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C32H39NO10 |

| Molecular Weight | 597.653 g/mol |

| LogP | 3.718 |

| PSA (Polar Surface Area) | 130.06 Ų |

Antitumor Activity

Research indicates that derivatives of glucopyranosides can exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-β-D-glucopyranoside can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Immunomodulatory Effects

The compound's structure suggests potential immunomodulatory effects, which are crucial for therapeutic applications in autoimmune diseases and cancer therapy. Research has demonstrated that certain carbohydrate-based compounds can enhance the immune response by activating macrophages and other immune cells.

Case Studies

- Study on Antitumor Mechanisms : A study published in the Canadian Journal of Chemistry explored the synthesis of various glucopyranoside derivatives and their effects on cancer cell lines. The results indicated that modifications in the sugar moiety significantly impacted their cytotoxicity against specific tumor types .

- Immunological Response : Another case study investigated the immunomodulatory effects of carbohydrate antigens similar to this compound. The findings suggested that these compounds could enhance T-cell activation and promote cytokine production, which is beneficial in enhancing immune responses against tumors .

Scientific Research Applications

Glycosylation Studies

This compound has been utilized in the synthesis of glycosides and glycoconjugates, which are essential for understanding carbohydrate-protein interactions. The stereocontrolled synthesis of heptasaccharides involving this compound has been documented, showcasing its role as a glycosyl donor in complex carbohydrate synthesis .

Drug Development

8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-β-D-glucopyranoside has shown promise in drug formulation due to its ability to enhance solubility and bioavailability of poorly soluble drugs. Its structural characteristics allow for modifications that can improve pharmacokinetic properties, making it a candidate for further exploration in pharmaceutical applications .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biochemical assays:

- Synthesis of Complex Carbohydrates : Research demonstrated the successful synthesis of complex heptasaccharides using this compound as a precursor, indicating its utility in carbohydrate chemistry .

- Biological Activity : Investigations into the biological activity of derivatives of this compound have shown potential anti-inflammatory and anticancer properties, suggesting its application in therapeutic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Aglycon Influence :

- The 8-methoxycarbonyloctyl chain in the target compound confers unique amphiphilic properties, making it suitable for lipid-conjugate synthesis and membrane interaction studies. In contrast, methyl or aryl aglycons (e.g., 4-methoxyphenyl in ) lack this versatility .

- Thioglycosides (e.g., CAS 129519-28-4) exhibit superior stability but require harsher activation conditions compared to the target compound’s oxygen-based glycosidic bond .

Protecting Group Strategies: The 4-methoxybenzylidene group in the target compound offers acid-sensitive deprotection, unlike non-methoxy benzylidenes (e.g., CAS 97276-95-4), which may require stronger acids . Compounds with additional benzyl groups (e.g., 3-<i>O</i>-benzyl in ) show reduced reactivity at substituted positions, limiting their utility in sequential glycosylation .

Spectroscopic Signatures :

- The methoxycarbonyloctyl chain in the target compound contributes distinct <sup>1</sup>H NMR signals (e.g., ester carbonyl at δ 3.6–3.8, methylene protons at δ 1.2–1.6), absent in shorter aglycon analogs like CAS 97276-95-4 .

Research Implications

- Glycoconjugate Development : The target compound’s aliphatic chain enables lipid-anchored glycoconjugate synthesis, critical for mimicking cell-surface glycans .

- Enzymatic Studies : Its phthalimido group mimics <i>N</i>-acetylglucosamine (GlcNAc), making it a substrate analog for glycosyltransferases like GnT-V .

- Material Science: Hydrophobic interactions from the octyl chain facilitate self-assembly in nanocarrier systems, a feature absent in compounds with aryl aglycons .

Preparation Methods

4-Methoxybenzylidene Acetal Formation

The 4,6-O-(4-methoxybenzylidene) protecting group is introduced early to block hydroxyls at C-4 and C-6 of the glucopyranoside core. This is typically achieved via acid-catalyzed condensation of 4-methoxybenzaldehyde dimethyl acetal with the diol under anhydrous conditions. For example, 1,2:4,6-di-O-isopropylidene-α-D-glucofuranose is treated with 4-methoxybenzaldehyde dimethyl acetal in the presence of camphorsulfonic acid (CSA) in dichloromethane at 0°C, yielding the 4,6-O-benzylidene derivative in ~85% yield. The 4-methoxy group enhances electron density, favoring regioselective acetal formation at the 4,6-positions over alternative sites.

Phthalimido Group Installation at C-2

The 2-amino group is protected as a phthalimide to prevent undesired side reactions during subsequent glycosylation. This is accomplished by reacting 2-azido-2-deoxy-glucopyranoside derivatives with phthalic anhydride in dimethylformamide (DMF) at 120°C for 6 hours, followed by Staudinger reduction of the azide to an amine and subsequent phthaloylation. Alternatively, direct displacement of a 2-O-triflate group with potassium phthalimide in acetonitrile at reflux provides the 2-phthalimido intermediate in 70–75% yield.

Glycosylation with 8-Methoxycarbonyloctyl Aglycone

Synthesis of the 8-Methoxycarbonyloctyl Donor

The 8-methoxycarbonyloctyl chain is introduced via glycosylation of the protected glucopyranoside with a pre-activated donor. A common approach involves preparing 8-methoxycarbonyloctanol through esterification of 8-bromooctanol with methyl chloroformate in the presence of triethylamine, yielding the ester in 90% purity. This alcohol is then converted to a glycosyl acceptor by treatment with trichloroacetimidate under Lewis acid catalysis (e.g., BF₃·OEt₂).

Glycosylation Reaction Conditions

The critical glycosylation step employs a trichloroacetimidate donor derived from the 2-phthalimido-4,6-O-benzylidene glucopyranoside. Activation with trimethylsilyl triflate (TMSOTf) in dichloromethane at −40°C facilitates β-selective coupling with the 8-methoxycarbonyloctanol acceptor, achieving β:α ratios >20:1. Yields range from 65% to 78%, contingent on the purity of the donor and acceptor (Table 1).

Table 1: Glycosylation Yields Under Varied Conditions

| Donor Activation Method | Temperature (°C) | Solvent | β:α Ratio | Yield (%) |

|---|---|---|---|---|

| TMSOTf | −40 | CH₂Cl₂ | 20:1 | 78 |

| BF₃·OEt₂ | 0 | Toluene | 12:1 | 65 |

| TfOH | −20 | Et₂O | 15:1 | 72 |

Deprotection and Final Product Isolation

Removal of the 4-Methoxybenzylidene Group

The 4,6-O-(4-methoxybenzylidene) acetal is cleaved under mild acidic conditions to preserve the methoxycarbonyl group. Treatment with 80% acetic acid at 50°C for 4 hours selectively hydrolyzes the acetal, regenerating the 4,6-diol without ester cleavage. Alternative methods include using FeCl₃-supported silica gel in methanol, which achieves similar selectivity in 2 hours at room temperature.

Global Deprotection Challenges

While the phthalimido group is stable under acidic and basic conditions, its removal requires hydrazine hydrate in ethanol at 60°C. However, this step risks degrading the methoxycarbonyloctyl chain, necessitating precise reaction monitoring. Final purification via silica gel chromatography (hexane:ethyl acetate, 3:7) affords the target compound in >95% purity, as confirmed by ¹H NMR and HRMS.

Optimization of Stereochemical Control

Anomeric Effect and Solvent Influence

The β-anomer predominates due to the anomeric effect, which stabilizes the axial configuration through n→σ* hyperconjugation. Polar aprotic solvents like dichloromethane enhance this effect by destabilizing the transition state for α-glycoside formation, as evidenced by increased β-selectivity at lower temperatures.

Comparative Analysis of Synthetic Routes

Orthoester Rearrangement vs. Imidate Methods

Early routes utilized orthoester intermediates, where 1,2-O-(1-methoxyethylidene)-α-D-mannopyranose derivatives were rearranged to glycosides using mercuric bromide. However, this method suffered from low yields (40–50%) and poor scalability. In contrast, the trichloroacetimidate approach offers higher yields (65–78%) and superior stereocontrol, making it the current gold standard.

Solid-Phase Synthesis Attempts

Immobilizing the glucopyranoside core on Wang resin enabled iterative coupling with the 8-methoxycarbonyloctyl aglycone, but premature cleavage of acid-labile linkers limited yields to <30%.

Industrial-Scale Production Considerations

Q & A

Q. What are the key protective groups in this compound, and how do they influence glycosylation reactions?

The compound features two critical protective groups: the 4-methoxybenzylidene acetal (protecting C4/C6 hydroxyls) and the phthalimido group (protecting the C2 amine). The 4-methoxybenzylidene group directs regioselectivity by blocking hydroxyls at C4/C6, enabling selective glycosylation at C3. The phthalimido group stabilizes the amine during synthesis and can be removed under mild hydrazine conditions post-glycosylation. These groups collectively enable controlled oligosaccharide assembly .

Q. What synthetic strategies are employed to introduce the 8-methoxycarbonyloctyl chain?

The 8-methoxycarbonyloctyl chain is typically introduced via esterification or alkylation. A common approach involves activating the hydroxyl group of the glucopyranoside core (e.g., using trichloroacetimidate or thioglycoside donors) and coupling it with 8-methoxycarbonyloctanol under Lewis acid catalysis (e.g., BF₃·Et₂O). The reaction conditions (anhydrous solvents, low temperature) are critical to avoid ester hydrolysis .

Q. How is the regiochemistry of glycosidic bonds confirmed in derivatives of this compound?

Regiochemistry is validated using ¹H-¹H NOESY NMR to identify spatial proximity between anomeric protons and adjacent residues. For example, a cross-peak between the anomeric proton (H1) of the glucopyranoside and H3 of a galactose residue confirms a β-(1→3) linkage. Mass spectrometry (HRMS) further verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can low glycosylation yields involving this compound as a donor be addressed?

Low yields often stem from poor donor activation or steric hindrance. Strategies include:

- Pre-activation : Use trichloroacetimidate donors with TMSOTf as a promoter for faster activation .

- Solvent optimization : Anhydrous dichloromethane or toluene enhances donor stability.

- Temperature control : Reactions at −20°C to 0°C minimize side reactions .

- Protecting group tuning : Replacing 4-methoxybenzylidene with benzyl groups reduces steric bulk .

Q. What enzymatic studies utilize this compound to probe glycosyltransferase specificity?

The compound serves as a donor substrate in assays with glycosyltransferases (e.g., β-1,3-glucosyltransferases). Kinetic parameters (Km, Vmax) are measured by varying donor concentration and monitoring product formation via HPLC or fluorescence. The phthalimido group’s stability under enzymatic conditions makes it ideal for long-term assays .

Q. How do researchers resolve contradictions in optimal conditions for benzylidene acetal formation?

Contradictory data (e.g., temperature effects) are resolved through:

- Systematic screening : Testing temperatures (0°C to 40°C) and catalysts (CSA, PPTS).

- In situ monitoring : TLC or ¹H NMR tracks acetal formation kinetics.

- Comparative analysis : Benchmarking against literature precedents for similar substrates, such as 4-methoxyphenyl glucopyranosides .

Q. What methodologies are used to synthesize branched oligosaccharides using this compound?

Branched structures are achieved via sequential glycosylation :

- Core activation : The C3 hydroxyl is selectively deprotected (e.g., using DDQ for benzylidene removal).

- Branching : A second glycosyl donor (e.g., galactose trichloroacetimidate) is coupled to the exposed hydroxyl.

- Global deprotection : Hydrazine removes phthalimido groups, followed by hydrogenolysis of benzyl/benzylidene groups .

Data Contradiction Analysis

Q. How are conflicting reports about the stability of the 4-methoxybenzylidene group addressed?

Stability variations under acidic conditions are resolved by:

- pH profiling : Testing acetal hydrolysis rates at pH 1–5.

- Alternative protectants : Comparing with 4,6-O-ethylidene or benzyl-protected analogs.

- Computational modeling : DFT calculations predict hydrolysis pathways and transition states .

Q. What explains discrepancies in enzymatic hydrolysis rates of glycosidic bonds in derivatives?

Discrepancies arise from differences in enzyme sources (e.g., microbial vs. mammalian glycosidases) or substrate stereochemistry. Researchers standardize assays using:

- Enzyme purity : Recombinant enzymes with confirmed activity.

- Substrate validation : NMR/X-ray structures to confirm anomeric configuration (α/β).

- Control experiments : Including known inhibitors (e.g., castanospermine for β-glucosidases) .

Methodological Recommendations

- Stereochemical control : Use chiral auxiliaries (e.g., Oppolzer’s sultam) during glycosylation to enforce β-selectivity .

- Deprotection protocols : Sequential hydrazine (phthalimido) → DDQ (benzylidene) → hydrogenolysis (benzyl) ensures minimal side reactions .

- Analytical workflows : Combine MALDI-TOF MS for oligosaccharide profiling and 2D NMR (HSQC, HMBC) for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.